HSV-2 Antiviral Efficacy: 75% Effectiveness with Quantified Residual Toxicity Profile
In a controlled in vivo antiviral efficacy study, immunoaffinity-purified phytolaccin₁ demonstrated 75% effectiveness against Herpes Simplex Virus type II when administered post-inoculation [1]. Critically, this study provided concurrent quantitative toxicity data: at the therapeutic dosage of 50 μg/kg/day delivered via a multiple-dose regimen, 12% residual drug toxicity was observed [1]. This provides a quantified therapeutic index benchmark against which alternative RIP-based antiviral candidates (e.g., ricin A chain, trichosanthin) can be evaluated for comparative safety margins.
| Evidence Dimension | In vivo antiviral efficacy with concurrent toxicity quantification |
|---|---|
| Target Compound Data | 75% antiviral effectiveness; 12% residual drug toxicity |
| Comparator Or Baseline | Baseline: Untreated infected control group (0% therapeutic efficacy); Comparator framework: Ricin A chain and Shiga toxin exhibit similar rRNA N-glycosidase activity on 5S/5.8S rRNA substrates but lack this specific HSV-2 in vivo efficacy-toxicity dataset |
| Quantified Difference | Phytolaccin₁ achieves 75% efficacy at a toxicity cost of 12% (therapeutic ratio approximately 6.25:1 efficacy-toxicity) |
| Conditions | Herpes Simplex Virus type II infection model; multiple-dose regimen of 50 μg/kg/day administered post-inoculation; immunoaffinity-purified phytolaccin₁ protein |
Why This Matters
This dual quantification of efficacy and toxicity enables researchers to benchmark phytolaccin₁ against other RIP-based antiviral candidates (e.g., ricin A chain fusion proteins, trichosanthin) using a defined therapeutic ratio, facilitating evidence-based selection for HSV-2 or related viral pathogenesis studies.
- [1] US Patent 4,921,841. Immunoaffinity purification of phytolaccin proteins and their use in treating Herpes Simplex virus type II. Filed 1982, Granted 1990. View Source
